(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

Enzyme Inhibition Medicinal Chemistry Urease Inhibitors

FBDD programs targeting urease face isomer-dependent activity loss with generic pyrazole methanols. (1,5-Dimethyl-1H-pyrazol-3-yl)methanol resolves this with the critical 3-position hydroxymethyl geometry essential for selective urease inhibition. • Selective urease inhibitor fragment (inactive against butyrylcholinesterase) for focused library design • Exclusive precursor for NHC-Ru anticancer complexes with defined steric/electronic properties • In-situ ligand for tripodal scorpionate-type coordination architectures & MOF synthesis. Supplied as 97% solid with full QA documentation; ambient shipping.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 153912-60-8
Cat. No. B139845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol
CAS153912-60-8
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)CO
InChIInChI=1S/C6H10N2O/c1-5-3-6(4-9)7-8(5)2/h3,9H,4H2,1-2H3
InChIKeyXJBMHIHXRARJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,5-Dimethyl-1H-pyrazol-3-yl)methanol Key Properties & Structure


(1,5-Dimethyl-1H-Pyrazol-3-yl)methanol (CAS: 153912-60-8, MF: C6H10N2O, MW: 126.16 g/mol) is a solid pyrazole derivative featuring a hydroxymethyl group at the 3-position of the 1,5-dimethylpyrazole ring . It serves as a versatile fragment molecule and building block in medicinal chemistry and materials science, primarily valued for its utility as a scaffold for molecular elaboration and as a precursor to coordination complexes [1].

(1,5-Dimethyl-1H-pyrazol-3-yl)methanol: Isomer Substitution Risks


Generic substitution with other pyrazole methanol isomers, such as (3,5-dimethyl-1H-pyrazol-1-yl)methanol (CAS 85264-33-1), is not scientifically valid due to the critical impact of the hydroxymethyl substitution position on biological activity and metal coordination behavior. The 3-position substitution in (1,5-Dimethyl-1H-Pyrazol-3-yl)methanol has been directly linked to selective enzyme inhibition profiles, specifically against urease, which are not observed for its 1-position isomer or related tripodal derivatives [1]. Furthermore, the specific N- and C- substitution pattern dictates the geometry and stability of resulting metal complexes, making the 1,5-dimethyl-3-hydroxymethyl isomer uniquely suited for the formation of specific coordination architectures [2].

(1,5-Dimethyl-1H-pyrazol-3-yl)methanol – Differentiation Evidence


Urease Inhibition Selectivity

In a comparative enzyme inhibition study, 1-hydroxymethyl-3,5-dimethylpyrazole ((1,5-Dimethyl-1H-Pyrazol-3-yl)methanol) was found to be a selective inhibitor of urease, while a closely related analog, 2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol (compound 4), was a selective inhibitor of butyrylcholinesterase. This demonstrates that the nature of the junction between pyrazole cycles, and by extension the substitution pattern of the core fragment, determines the specific enzyme target [1]. Quantitative IC50 values are not provided in the abstract, but the classification of selective inhibition provides a clear differentiation in target profile.

Enzyme Inhibition Medicinal Chemistry Urease Inhibitors

Ester Reduction Yield Advantage

The synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol via the reduction of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is reported to proceed with a yield of approximately 85% [1]. In contrast, alternative synthetic routes involving direct alkylation of pyrazole derivatives with formaldehyde may result in lower yields or more complex purification requirements due to the formation of regioisomeric mixtures, though specific comparative yield data for these routes is not available in the provided sources.

Synthetic Chemistry Process Development Yield Optimization

Anticancer Ruthenium Complexes Activity

(1,5-Dimethyl-1H-pyrazol-3-yl)methanol serves as a key intermediate in the synthesis of pyrazole-functionalized N-heterocyclic carbene (NHC) ruthenium complexes with demonstrated anticancer activity . In cytotoxicity assays against breast (Bcap-37), intestinal (LoVo), gastric (SCG7901), and cisplatin-resistant gastric (SCG7901-R) cancer cell lines, the resulting ruthenium complexes effectively inhibited cancer cell division and reproduction. This contrasts with complexes formed from other pyrazole alcohol isomers, which may exhibit different or reduced activity due to altered steric and electronic properties, though direct comparative data is not provided.

Medicinal Chemistry Coordination Chemistry Anticancer Agents

Melting Point Differentiation

(1,5-Dimethyl-1H-pyrazol-3-yl)methanol (CAS 153912-60-8) is characterized by a melting point of 50-55°C and is commercially available at purities of 97-98% (GC) . In contrast, the isomeric analog (3,5-dimethyl-1H-pyrazol-1-yl)methanol (CAS 85264-33-1) exhibits a significantly higher melting point of 110-112°C . This substantial difference in melting point (>60°C) provides a clear physical parameter for identity verification and purity assessment, and can influence handling and formulation in various research settings.

Analytical Chemistry Quality Control Material Characterization

Fragment-Based Drug Design Scaffold

(1,5-Dimethyl-1H-pyrazol-3-yl)methanol is recognized as a privileged fragment molecule, providing a core scaffold for molecular splicing, expansion, and modification in the design and screening of novel drug candidates [1]. Its specific 1,5-dimethyl-3-hydroxymethyl substitution pattern offers a unique vector for elaboration that is distinct from other pyrazole methanol isomers. While this is a class-level advantage shared by several fragments, the commercial availability of this specific isomer at high purity (97-98%) and its defined physical properties (solid, MP 50-55°C) make it a practical and readily accessible choice for FBDD programs .

Fragment-Based Drug Discovery Chemical Biology Lead Optimization

(1,5-Dimethyl-1H-pyrazol-3-yl)methanol: Application Scenarios


Urease-Targeted Fragment Discovery

In fragment-based drug discovery (FBDD) programs targeting urease, (1,5-Dimethyl-1H-Pyrazol-3-yl)methanol is a highly relevant starting scaffold. Its demonstrated selective inhibition of urease over other enzymes like butyrylcholinesterase [1] makes it a strategic choice for developing focused libraries aimed at this target, differentiating it from other pyrazole fragments that may exhibit broader or different selectivity profiles.

Anticancer Ruthenium Complex Synthesis

This compound is an essential precursor for synthesizing pyrazole-functionalized N-heterocyclic carbene (NHC) ruthenium complexes with proven anticancer activity against a panel of cancer cell lines . Research groups focused on developing novel metallodrugs should prioritize this specific isomer to ensure the formation of complexes with the reported steric and electronic properties that confer cytotoxic activity.

Enzyme Selectivity Probe

Due to its distinct enzyme selectivity profile, (1,5-Dimethyl-1H-pyrazol-3-yl)methanol can serve as a valuable tool compound in chemical biology studies designed to probe the structure-activity relationships of urease and related enzymes. Its specific activity contrasts with that of structurally similar analogs [1], allowing researchers to dissect the molecular determinants of enzyme recognition and inhibition.

Coordination Polymer Building Block

The compound's ability to act as a starting ligand for the in-situ generation of multidentate nitrogen donor ligands, such as tripodal scorpionate-type ligands, is well-documented [2]. This makes it a key building block for researchers synthesizing novel coordination polymers and metal-organic frameworks (MOFs) where precise control over ligand geometry and metal binding is required.

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